7-Allyl-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
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Overview
Description
7-Allyl-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Allyl-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid typically begins with the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with ethyl N-allylglycinate. This reaction is followed by cyclization using sodium methoxide (MeONa) to form the desired pyrrolopyrimidine structure . The intermediate product, 7-Allyl-4-methoxypyrrolo[2,3-d]pyrimidine-6-carboxylic acid methyl ester, undergoes alkaline hydrolysis to yield the final compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing yield and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 7-Allyl-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrolopyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, iodination of the compound can lead to the formation of iodomethylpyrimido[5’,4’:4,5]-pyrrolo[2,1-c][1,4]oxazine .
Scientific Research Applications
7-Allyl-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Allyl-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit p21-activated kinase 4 (PAK4), a protein involved in various cellular processes, including cell motility and survival . The compound binds to the active site of PAK4, preventing its activation and subsequent signaling pathways .
Comparison with Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound shares a similar pyrrolopyrimidine core but differs in its substituents.
7-Alkyl-4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid: Another derivative with variations in the alkyl and amino groups.
Uniqueness: 7-Allyl-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is unique due to its specific allyl and methoxy substituents, which confer distinct chemical properties and reactivity. These features make it a versatile intermediate in synthetic chemistry and a valuable compound for biological studies.
Properties
IUPAC Name |
4-methoxy-7-prop-2-enylpyrrolo[2,3-d]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-3-4-14-8(11(15)16)5-7-9(14)12-6-13-10(7)17-2/h3,5-6H,1,4H2,2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDPMNBYXRZDMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC2=C1C=C(N2CC=C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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